molecular formula C12H15NO3 B1434312 Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate CAS No. 1955540-78-9

Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No. B1434312
M. Wt: 221.25 g/mol
InChI Key: GDNZCFTXXZNGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a chemical compound . It is related to 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine , which has the CAS Number: 17775-01-8 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis : Research demonstrates the enantioselective synthesis of related compounds using catalyzed reactions, highlighting the chemical versatility and potential for creating stereochemically complex derivatives. For example, Chelucci et al. (2000) achieved enantiomerically pure compounds through a Cu(II)-catalyzed decomposition, illustrating the compound's utility in stereocontrolled organic synthesis (Chelucci, Saba, Valenti, & Bacchi, 2000).

  • Diversity-Oriented Synthesis : The compound serves as a precursor in the diversity-oriented synthesis of tetrahydrobenzo[f][1,4]oxazepines, as demonstrated by Banfi et al. (2013), who utilized an Ugi–Joullie multicomponent reaction to introduce diversity into the tetrahydrobenzo[f][1,4]oxazepine scaffold with diastereoselectivity (Banfi, Bagno, Basso, De Santis, Riva, & Rastrelli, 2013).

  • Process Development and Scale-Up : Research by Naganathan et al. (2015) on the process development for scalable synthesis of a benzoxazepine-containing kinase inhibitor illustrates the compound's relevance in pharmaceutical manufacturing, showcasing methods to efficiently scale up its synthesis for potential drug development (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).

  • Synthesis of Potentially Medicinal Compounds : Gupta et al. (2012) explored the synthetic potential of related tetrahydrobenzo compounds, providing a pathway to access derivatives with possible medicinal interest, indicating the broader implications of studying such compounds in drug discovery and development (Gupta, Devi, Chaudhary, & Kishore, 2012).

Potential Applications in Drug Development

  • Antimicrobial and Antioxidant Studies : Compounds synthesized from ethyl tetrahydrobenzo derivatives have shown significant antimicrobial and antioxidant activities, suggesting their potential as leads in the development of new therapeutic agents. Raghavendra et al. (2016) reported compounds with excellent antibacterial and antifungal properties, as well as profound antioxidant potential, highlighting the medicinal chemistry applications of these compounds (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

properties

IUPAC Name

ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-4-11-10(7-9)8-13-5-6-16-11/h3-4,7,13H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNZCFTXXZNGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
Reactant of Route 4
Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
Reactant of Route 5
Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.